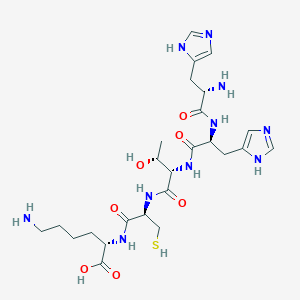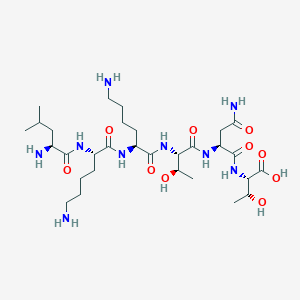
4-(2-iodo-1H-imidazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Iodo-1H-imidazol-1-yl)benzonitrile is a chemical compound that features an imidazole ring substituted with an iodine atom and a benzonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Iodo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The benzonitrile group can engage in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while oxidation and reduction can lead to different imidazole derivatives.
Applications De Recherche Scientifique
4-(2-Iodo-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-(2-iodo-1H-imidazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The iodine atom and benzonitrile group can also modulate the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-Imidazol-1-yl)benzonitrile: Lacks the iodine atom, resulting in different reactivity and applications.
4-(2-Bromo-1H-imidazol-1-yl)benzonitrile: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
4-(2-Chloro-1H-imidazol-1-yl)benzonitrile:
Uniqueness
4-(2-Iodo-1H-imidazol-1-yl)benzonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity or binding characteristics.
Propriétés
Numéro CAS |
651326-27-1 |
|---|---|
Formule moléculaire |
C10H6IN3 |
Poids moléculaire |
295.08 g/mol |
Nom IUPAC |
4-(2-iodoimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H6IN3/c11-10-13-5-6-14(10)9-3-1-8(7-12)2-4-9/h1-6H |
Clé InChI |
ZUYSESICNCDWRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N2C=CN=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxy-8-sulfanylidene-2-oxa-7,9-diazaspiro[4.5]decan-1-one](/img/structure/B12610786.png)

![Benzoic acid, 4-[(nitrooxy)methyl]-, pentafluorophenyl ester](/img/structure/B12610797.png)



![Benzyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12610819.png)


![3-[(3,3-Dimethylbut-1-en-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B12610839.png)

![1,1'-[1-(4-Chlorophenyl)but-1-ene-1,4-diyl]dibenzene](/img/structure/B12610850.png)
